Lipophilicity vs. Aminopiperidine Core
The specific connectivity of the cyclopentanol ring to the 4-aminopiperidine core yields a calculated LogP of 0.3229 . In contrast, the unsubstituted 4-aminopiperidine core exhibits a significantly lower LogP of -0.559 [1]. This ~0.88 LogP unit increase provides a distinct lipophilicity profile, potentially enhancing membrane permeability in biological assays relative to the simpler core.
Core: -0.56 (calc.)
Δ +0.88
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.3229 (calculated) |
| Comparator Or Baseline | 4-Aminopiperidine (LogP = -0.559, calculated) |
| Quantified Difference | ΔLogP ≈ +0.88 units |
| Conditions | Computational prediction (software unspecified) |
Why This Matters
A higher LogP can translate to improved passive membrane diffusion, which is a critical parameter for cell-based assay permeability and oral bioavailability in drug discovery programs.
- [1] ChemBase. (n.d.). 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol (ChemBase ID: 240213). Retrieved from http://www.chembase.cn/molecule-240213.html. View Source
